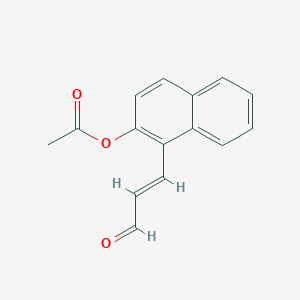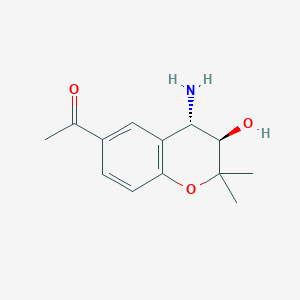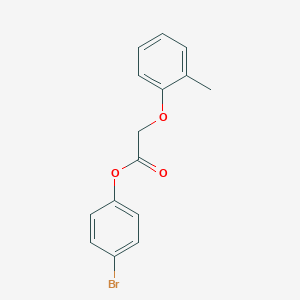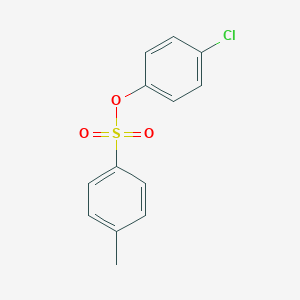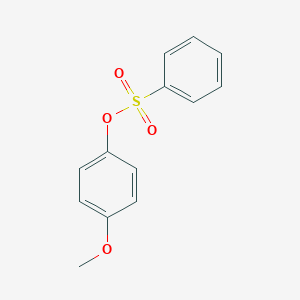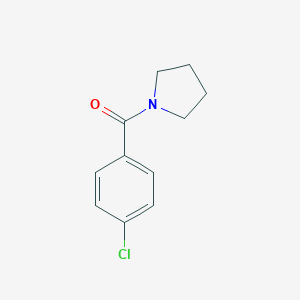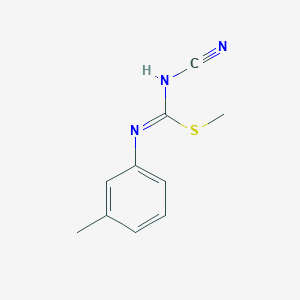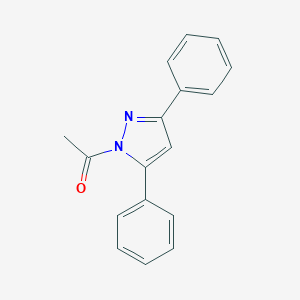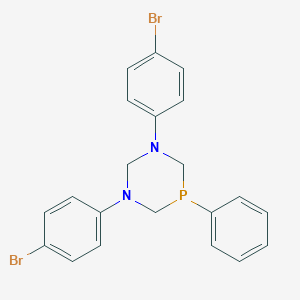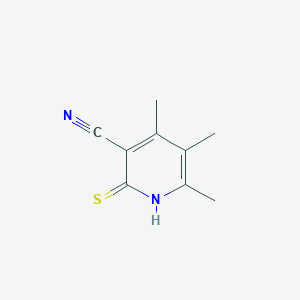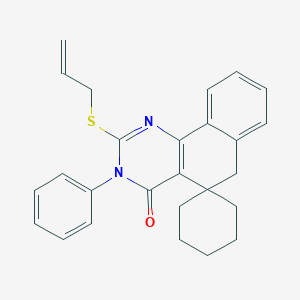
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is a synthetic compound that has drawn the attention of the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is not fully understood. However, it has been proposed that it exerts its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.
Effets Biochimiques Et Physiologiques
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the growth of bacteria and fungi. Furthermore, it has been found to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- in lab experiments include its potent anti-tumor, antibacterial, antifungal, and anti-inflammatory properties. However, its limitations include its relatively low solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-. These include:
1. Further studies to understand its mechanism of action and identify potential targets for cancer therapy.
2. Development of new formulations to improve its solubility and bioavailability.
3. Evaluation of its efficacy in combination with other anti-cancer drugs.
4. Investigation of its potential applications in the treatment of bacterial and fungal infections.
5. Studies to understand its potential side effects and toxicity.
6. Development of new analogs with improved pharmacological properties.
In conclusion, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is a synthetic compound that has shown promising results in various fields of research. Its potent anti-tumor, antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and evaluate its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- involves a multi-step process that includes the condensation of 2-aminobenzophenone with cyclohexanone, followed by the addition of 3-phenyl-2-propenethiol. The reaction mixture is then heated in the presence of a catalyst to obtain the final product. This synthesis method has been optimized to obtain high yields of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-.
Applications De Recherche Scientifique
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
172984-41-7 |
|---|---|
Nom du produit |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- |
Formule moléculaire |
C26H26N2OS |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
3-phenyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H26N2OS/c1-2-17-30-25-27-23-21-14-8-7-11-19(21)18-26(15-9-4-10-16-26)22(23)24(29)28(25)20-12-5-3-6-13-20/h2-3,5-8,11-14H,1,4,9-10,15-18H2 |
Clé InChI |
JWRDNNLSVSQRJE-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canonique |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Autres numéros CAS |
172984-41-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
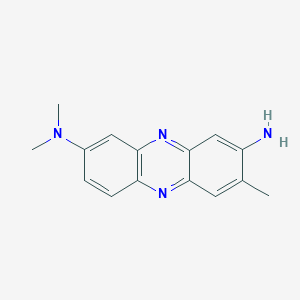
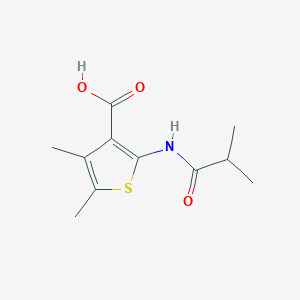
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
